CB-25

Vue d'ensemble

Description

CB-25 est un composé connu pour son interaction avec les récepteurs cannabinoïdes. Il est un ligand agoniste partiel des récepteurs cannabinoïdes CB1, ce qui signifie qu'il peut activer ces récepteurs mais pas dans leur intégralité. Ce composé a été étudié pour sa capacité à augmenter la formation d'adénosine monophosphate cyclique (AMPc) induite par la forskoline dans les cellules cancéreuses .

Mécanisme D'action

Target of Action

CB-25 exhibits high affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

This compound behaves as an inverse agonist for the CB1 receptor . An inverse agonist not only blocks the action of the agonist but also induces a pharmacological response opposite to that agonist. This interaction with its targets leads to changes in the cellular functions regulated by these receptors.

Pharmacokinetics

Its solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CB-25 implique plusieurs étapes, commençant par la préparation de la structure principale. Les étapes clés comprennent:

Formation de la structure principale: Cela implique la réaction d'une cyclopropylamine avec un dérivé phénolique approprié.

Éthérification: Le dérivé phénolique est ensuite éthérifié avec un halogénure d'alkyle à longue chaîne pour former la liaison éther désirée.

Méthodes de production industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre d'étapes de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

CB-25 peut subir plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction peut se produire au niveau du groupe hydroxyle phénolique, conduisant à la formation de quinones.

Réduction: Des réactions de réduction peuvent se produire au niveau du groupe carbonyle dans la liaison amide.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau de la liaison éther.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution: Des nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés.

Principaux produits

Oxydation: Formation de quinones.

Réduction: Formation d'alcools ou d'amines.

Substitution: Formation d'éthers substitués.

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme ligand dans des études impliquant des récepteurs cannabinoïdes.

Biologie: Étudié pour ses effets sur les voies de signalisation cellulaire, en particulier celles impliquant l'AMPc.

Médecine: Enquête sur ses effets thérapeutiques potentiels dans le traitement du cancer en raison de sa capacité à moduler les niveaux d'AMPc.

Industrie: Applications potentielles dans le développement de nouveaux médicaments ciblant les récepteurs cannabinoïdes.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs cannabinoïdes CB1. Cette liaison conduit à l'activation de ces récepteurs, ce qui à son tour module la production d'AMPc dans la cellule. L'augmentation des niveaux d'AMPc peut affecter divers processus cellulaires, notamment la prolifération cellulaire et l'apoptose. Les cibles moléculaires impliquées comprennent les récepteurs CB1 et les voies de signalisation en aval associées à l'AMPc .

Applications De Recherche Scientifique

CB-25 has several applications in scientific research, including:

Chemistry: Used as a ligand in studies involving cannabinoid receptors.

Biology: Studied for its effects on cellular signaling pathways, particularly those involving cAMP.

Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to modulate cAMP levels.

Industry: Potential applications in the development of new pharmaceuticals targeting cannabinoid receptors.

Comparaison Avec Des Composés Similaires

CB-25 peut être comparé à d'autres ligands des récepteurs cannabinoïdes, tels que:

Δ9-Tétrahydrocannabinol (THC): Le principal composant psychoactif du cannabis, qui se lie également aux récepteurs CB1 mais avec une efficacité et une puissance différentes.

Anandamide (AEA): Un cannabinoïde endogène qui agit comme un agoniste complet des récepteurs CB1.

Cannabidiol (CBD): Un autre composant du cannabis qui a un mécanisme d'action différent et ne se lie pas fortement aux récepteurs CB1.

Unicité

This compound est unique dans son activité d'agoniste partiel des récepteurs CB1, ce qui lui permet de moduler l'activité du récepteur sans l'activer complètement. Cette propriété peut être avantageuse dans les applications thérapeutiques où une activation complète du récepteur peut entraîner des effets secondaires indésirables .

Activité Biologique

CB-25, a synthetic cannabinoid, has garnered attention for its interaction with cannabinoid receptors and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on various biological systems, and relevant case studies.

This compound primarily acts as a partial agonist at the CB1 cannabinoid receptor. This receptor is crucial in mediating the psychoactive effects of cannabinoids and plays a significant role in various physiological processes, including pain modulation, appetite regulation, and memory . By enhancing the activity of Forskolin, this compound influences intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) production, which is pivotal for neurotransmitter release and neuronal communication .

Biological Effects

The biological activity of this compound extends to several areas:

- Neuroprotection : Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal tissues. This is particularly relevant in conditions such as neurodegenerative diseases.

- Anti-inflammatory Activity : Similar to other cannabinoids, this compound has shown potential in reducing inflammation through its action on immune cells. It can inhibit pro-inflammatory cytokines like TNF-α, suggesting a role in managing autoimmune disorders .

- Metabolic Effects : Preliminary studies suggest that this compound may influence glucose metabolism and lipid profiles, which could have implications for metabolic disorders such as diabetes .

Data Table: Summary of Biological Activities of this compound

Case Studies

Several case studies have explored the effects of cannabinoids similar to this compound. For instance:

- Case Study on Neuroprotection : A study involving a mouse model demonstrated that cannabinoids could reduce neuronal damage in models of traumatic brain injury by modulating inflammatory responses and promoting survival pathways .

- Clinical Observations : Observational studies have noted improvements in patients with chronic pain conditions when treated with cannabinoid therapies, suggesting that compounds like this compound may provide symptomatic relief through their action on the endocannabinoid system .

- Metabolic Impact Study : In a controlled trial with diabetic mice, administration of cannabinoid extracts resulted in improved glucose tolerance and reduced serum triglycerides, indicating potential benefits for metabolic health .

Research Findings

Recent research has focused on the broader implications of cannabinoid receptor modulation:

- Cytotoxicity Studies : Investigations into the cytotoxic effects of cannabinoids revealed that while some compounds induce apoptosis in cancer cells, others like this compound require further evaluation to determine their safety and efficacy profiles against various cancer cell lines .

- Secondary Metabolite Analysis : The diversity of secondary metabolites from plants containing cannabinoids has been linked to enhanced biological activity. The complex interplay between these compounds may amplify the therapeutic effects observed with this compound .

Propriétés

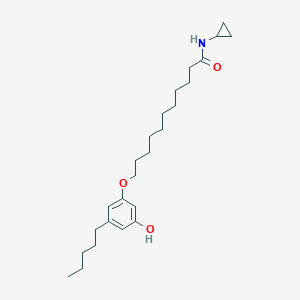

IUPAC Name |

N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO3/c1-2-3-10-13-21-18-23(27)20-24(19-21)29-17-12-9-7-5-4-6-8-11-14-25(28)26-22-15-16-22/h18-20,22,27H,2-17H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHZHCKWTBGPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470105 | |

| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869376-63-6 | |

| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of CB-25 binding to its target?

A1: Research indicates that this compound may counteract both phases of formalin-induced nociception in vivo []. Further research is necessary to fully understand the downstream effects and signaling pathways influenced by this compound upon binding to its target.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula for this compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide) is C23H37NO3, and its molecular weight is 375.55 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research articles do not explicitly detail spectroscopic data for this compound, such information could be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Q4: How does this compound perform under various environmental conditions?

A4: The provided research does not specifically address the material compatibility or stability of this compound under different environmental conditions. Further research is necessary to determine its behavior under various temperatures, pH levels, and exposure to light or oxygen.

Q5: Does this compound exhibit any catalytic properties?

A5: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties.

Q6: Have computational methods been employed to study this compound?

A6: Researchers utilized molecular modeling and docking simulations to investigate the interaction between this compound and the main protease (Mpro) of SARS-CoV-2 []. This study aimed to identify potential inhibitors of Mpro, a promising drug target for COVID-19 therapy.

Q7: How do structural modifications of this compound impact its activity and potency?

A7: The provided research does not provide specific details regarding the SAR of this compound. Further studies involving the synthesis and evaluation of this compound analogs are needed to establish the relationship between its structure and biological activity.

Q8: What is the safety profile of this compound?

A8: While the research suggests that this compound has a higher 50% lethal dose (LD50) compared to the known Mpro inhibitor GC376, indicating low toxicity [], further preclinical and clinical studies are essential to comprehensively assess its safety profile.

Q9: What is known about the pharmacokinetics of this compound?

A9: Detailed pharmacokinetic studies exploring the absorption, distribution, metabolism, and excretion (ADME) of this compound are currently lacking in the provided research.

Q10: Are there known resistance mechanisms associated with this compound?

A10: The development of resistance to drugs is a complex process, and the provided research does not offer information regarding resistance mechanisms associated with this compound.

Q11: What toxicological data are available for this compound?

A11: While the research suggests a favorable LD50 compared to a known Mpro inhibitor, a comprehensive toxicological evaluation is crucial to determine potential adverse effects and long-term safety [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.